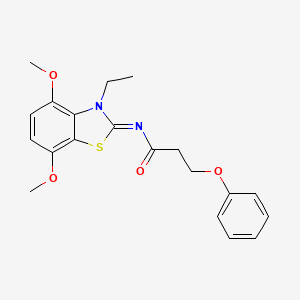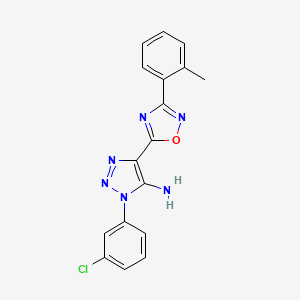
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide, also known as EDP, is a chemical compound that has been studied for its potential applications in scientific research. EDP is a derivative of benzothiazole and has shown promising results in various studies.
作用机制
The mechanism of action of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been shown to induce apoptosis by activating the caspase pathway. In neurons, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been shown to protect against oxidative stress by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and antimicrobial properties. N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide can be difficult to synthesize, which may limit its availability for certain experiments.
未来方向
There are several future directions for research on N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the mechanisms of apoptosis and oxidative stress in cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide and its potential applications in various scientific research fields.
合成方法
The synthesis of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide involves the reaction of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-phenoxypropionyl chloride in the presence of a base. The reaction yields N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide as a yellow solid with a high purity.
科学研究应用
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has shown promising results as an anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. In neuroscience, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential use as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress. In medicinal chemistry, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential as a drug candidate, with studies showing its ability to inhibit the growth of certain bacteria and fungi.
属性
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-22-18-15(24-2)10-11-16(25-3)19(18)27-20(22)21-17(23)12-13-26-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJMLOFNPGKNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CCOC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)

![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)



![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)


